Steroid Sulfatase-IN-6 (Ki = 0.4 nM) Exhibits Potent Irreversible Binding to Human STS, Differentiated from a Tighter-Binding Analog (9e) in the Same Class
In a direct head-to-head study of 21 coumarin-based derivatives, Steroid sulfatase-IN-6 (Compound 10c) demonstrated potent, irreversible inhibition of human placental STS with a Ki of 0.4 nM. This was the second most potent compound in the series, differentiated from the lead compound 9e which had a Ki of 0.05 nM [1]. The study also reports kinact/KI ratios, providing a measure of inhibitory efficiency.
| Evidence Dimension | Inhibition constant (Ki) for human placental STS |
|---|---|
| Target Compound Data | Ki = 0.4 nM |
| Comparator Or Baseline | Compound 9e (tricyclic derivative) Ki = 0.05 nM |
| Quantified Difference | Steroid sulfatase-IN-6 is 8-fold less potent than 9e in terms of Ki. |
| Conditions | In vitro enzyme assay using human placental STS |
Why This Matters
The specific Ki value defines the exact concentration required for inhibition, which is crucial for designing in vitro and in vivo experiments to achieve a specific level of target engagement.
- [1] Chiu, P.-F., Lin, I.-C., Lu, Y.-L., Chang, C.-N., Chan, H.-Y., Lin, T.-S., Tsai, K.-C., Hsieh, Y. S. Y., Chen, M.-J., Lin, M.-H., & Liang, P.-H. (2023). Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors. *Bioorganic Chemistry*, *138*, 106581. View Source
